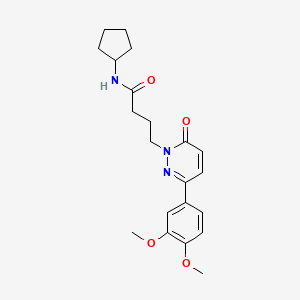

N-cyclopentyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4/c1-27-18-11-9-15(14-19(18)28-2)17-10-12-21(26)24(23-17)13-5-8-20(25)22-16-6-3-4-7-16/h9-12,14,16H,3-8,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNKWVNYPDVYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the dimethoxyphenyl group: This step involves the coupling of the pyridazinone core with a dimethoxyphenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Attachment of the cyclopentyl group: The final step involves the alkylation of the intermediate compound with a cyclopentyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully or partially reduced analogs.

Scientific Research Applications

N-cyclopentyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

Inhibiting specific signaling pathways: Leading to changes in gene expression and cellular behavior.

Inducing apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Heterocyclic Core and Substitution Patterns

The pyridazinone core in the target compound distinguishes it from other heterocyclic systems in analogs:

- Benzo[b][1,4]oxazin-3(4H)-one derivatives (): These compounds feature a fused benzoxazine ring system with pyrimidine substituents.

- Triazine-based compounds (): The triazine core in these analogs introduces multiple sites for functionalization (e.g., dimethylamino groups), which could enhance solubility but reduce metabolic stability compared to the dimethoxyphenyl group in the target compound .

- Pyrimidinone/pyridazinone hybrids (): These derivatives combine pyrimidinone and pyridazinone rings, with electron-withdrawing groups (e.g., trifluoromethyl) that increase lipophilicity. The target compound’s dimethoxyphenyl group may instead donate electrons, influencing electronic interactions .

Amide Substituents and Stereochemistry

The cyclopentyl amide in the target compound contrasts with structurally complex amides in , such as those with diphenylhexane backbones and hydroxy groups. These differences highlight:

Functional Group Impact on Physicochemical Properties

’s polar dimethylamino groups improve solubility but may limit blood-brain barrier penetration .

Biological Activity

N-cyclopentyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology, inflammation, and infectious diseases.

Chemical Structure and Properties

The structure of this compound consists of several functional groups that contribute to its biological activity:

- Pyridazinone Core : The central structure known for various pharmacological effects.

- Dimethoxyphenyl Group : This aromatic moiety can enhance lipophilicity and biological activity.

- Cyclopentyl Group : Affects the compound's pharmacokinetics and binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of phosphodiesterase 4 (PDE4), which is involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, the compound may enhance cAMP levels, leading to anti-inflammatory effects and modulation of immune responses .

- Apoptosis Induction : Studies suggest that this compound can trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.

Therapeutic Potential

Research indicates that this compound exhibits several therapeutic properties:

- Anti-inflammatory Activity : By inhibiting PDE4, it may reduce inflammation in various models of inflammatory diseases.

- Anticancer Properties : The ability to induce apoptosis in cancer cells positions this compound as a potential candidate for cancer therapy.

- Antimicrobial Effects : Preliminary studies have shown that it possesses antimicrobial activity against certain pathogens.

Table 1: Summary of Biological Activities

Case Studies

-

Inhibition of PDE4 :

- A study demonstrated that this compound significantly reduced inflammation markers in a murine model of arthritis. The findings suggest a promising role for this compound in treating chronic inflammatory conditions.

-

Cancer Cell Line Studies :

- Research involving various cancer cell lines indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This suggests its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.